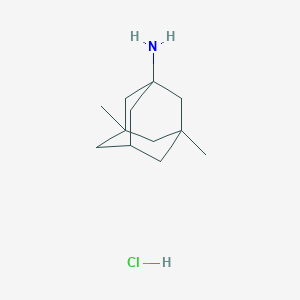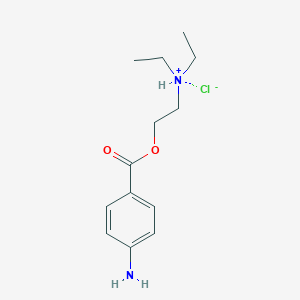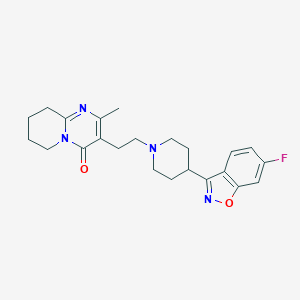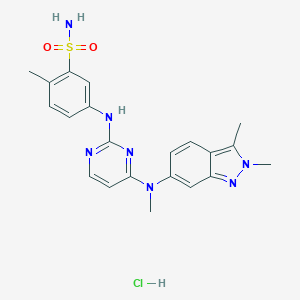![molecular formula C21H45N5O11S B000562 (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid CAS No. 1405-41-0](/img/structure/B562.png)
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gentamicin is an aminoglycoside antibiotic that is widely used to treat various bacterial infections. It is particularly effective against gram-negative bacteria and is often used in severe infections such as bone infections, endocarditis, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, and sepsis . Gentamicin was first discovered and isolated from the bacterium Micromonospora purpurea in 1963 and has since become a crucial antibiotic in medical practice .
Wissenschaftliche Forschungsanwendungen
Gentamicin has a wide range of scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The antibiotic is collected from the culture of the bacterium by perforating the cell wall . The production process involves fermentation, where the bacterium is cultured under specific conditions to produce gentamicin. The fermentation broth is then processed to extract and purify the antibiotic.
Industrial Production Methods: In industrial settings, gentamicin is produced through large-scale fermentation. The bacterium Micromonospora purpurea is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify gentamicin .
Analyse Chemischer Reaktionen
Types of Reactions: Gentamicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the derivatization with Hantzsch reagent, which involves the primary amino group at the pyranose ring of gentamicin .
Common Reagents and Conditions:
Oxidation: Gentamicin can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace specific functional groups in the gentamicin molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin derivatives with altered functional groups .
Wirkmechanismus
Gentamicin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of defective proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Gentamicin is part of the aminoglycoside class of antibiotics, which includes other compounds such as tobramycin, amikacin, and neomycin. Compared to these antibiotics, gentamicin is unique in its broad spectrum of activity and its effectiveness against both gram-positive and gram-negative bacteria . it is also associated with nephrotoxicity and ototoxicity, which can limit its use in some patients .
Similar Compounds:
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against gentamicin-resistant bacterial strains.
Neomycin: Primarily used for topical applications due to its toxicity when administered systemically.
Gentamicin remains a vital antibiotic in the fight against bacterial infections, with ongoing research aimed at improving its efficacy and reducing its side effects.
Eigenschaften
CAS-Nummer |
1405-41-0 |
|---|---|
Molekularformel |
C21H45N5O11S |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |
InChI-Schlüssel |
NWQISSNHRDDWRM-KFSSRJMVSA-N |
Isomerische SMILES |
CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C 105 °C (decomposition) |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Löslichkeit |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons 1.26e+01 g/L |
Synonyme |
NSC-82261, SCH9724 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















